1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic β-amino alcohol derivative characterized by a propan-2-ol backbone substituted with a secondary sec-butylamine group and a p-tolyloxy (4-methylphenoxy) aromatic moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical formulations.
The p-tolyloxy group contributes to lipophilicity, which may influence membrane permeability and target binding, while the sec-butylamine side chain likely affects steric interactions with biological receptors. Its molecular formula is inferred as C₁₆H₂₆ClNO₂ based on structural analogs ; however, exact physicochemical parameters (e.g., melting point, logP) require further experimental validation.
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12(3)15-9-13(16)10-17-14-7-5-11(2)6-8-14;/h5-8,12-13,15-16H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKQILLHLPMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=C(C=C1)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Identity
1-(Sec-Butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride (C₁₄H₂₄ClNO₂) is a β-amino alcohol hydrochloride featuring:
- A p-tolyloxy group (4-methylphenoxy) at position 3
- A sec-butylamino group (N-(1-methylpropyl)amino) at position 1
- A central propan-2-ol backbone with a hydrochloride counterion.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 273.80 g/mol | |
| Molecular formula | C₁₄H₂₄ClNO₂ | |
| SMILES | CC(C)NC(COC1=CC=C(C=C1)C)O.Cl | |
| Boiling point | Not reported | |
| Melting point | Not reported |
The absence of melting/boiling point data in literature suggests further experimental characterization is needed.
Synthetic Methodologies
Biocatalytic Epoxide Ring-Opening
Reaction Mechanism
This method adapts the lipase-catalyzed synthesis of β-amino alcohols reported by Borude et al.:
- Epoxide formation : p-Cresol reacts with epichlorohydrin under basic conditions (K₂CO₃) to form 1-chloro-3-(p-tolyloxy)propan-2-ol.
- Enzymatic ring-opening : Aspergillus oryzae lipase catalyzes the nucleophilic attack of sec-butylamine on the epoxide intermediate in [BMIM]Cl ionic liquid.
Key reaction equation :
$$
\text{p-Cresol} + \text{Epichlorohydrin} \xrightarrow{\text{K}2\text{CO}3} \text{Epoxide Intermediate} \xrightarrow[\text{Lipase}]{\text{sec-Butylamine}} \text{1-(Sec-Butylamino)-3-(p-tolyloxy)propan-2-ol}
$$
Optimization Parameters
- Catalyst loading : 15 mg/mL lipase achieves 89% yield in 6 hours
- Solvent system : [BMIM]Cl ionic liquid enhances enzyme stability vs. organic solvents
- Temperature : 45°C balances reaction rate and enzyme denaturation
Table 2: Biocatalytic Synthesis Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Lipase concentration | 15 mg/mL | 89% |
| Reaction time | 6 hours | 89% |
| Solvent | [BMIM]Cl | 89% |
| Temperature | 45°C | 89% |
Classical Nucleophilic Substitution
Two-Step Procedure
Adapted from tert-butylamino analog syntheses:
- Epichlorohydrin coupling :
- p-Cresol (1 eq), epichlorohydrin (1.2 eq), K₂CO₃ (2 eq) in acetone, 60°C, 12 hours
- Amine displacement :
- Epoxide intermediate (1 eq), sec-butylamine (1.5 eq), HCl (1.1 eq) in ethanol, reflux 8 hours
Critical purification steps :
- Column chromatography (SiO₂, ethyl acetate/hexane 6:4) removes unreacted amine
- Acidification with HCl gas precipitates the hydrochloride salt
Yield Comparisons
Analytical Characterization
Process Economics and Scalability
Cost Analysis
| Component | Biocatalytic Route | Classical Route |
|---|---|---|
| Catalyst cost | $120/g (lipase) | $0.50/g (K₂CO₃) |
| Solvent recovery | 92% ([BMIM]Cl) | 75% (acetone) |
| Energy consumption | 45°C, 6 hours | 60°C, 20 hours |
Chemical Reactions Analysis
Types of Reactions
1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: New compounds with different functional groups replacing the sec-butylamino group.
Scientific Research Applications
1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and decreases blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Amino Group Variations: The sec-butyl group in the target compound balances steric bulk and lipophilicity compared to smaller substituents (e.g., isopropyl in propranolol) or bulkier groups (e.g., tert-butyl in nadolol). This may moderate receptor binding kinetics and selectivity .
- Aryloxy Modifications: The p-tolyloxy group provides moderate lipophilicity compared to 1-naphthyloxy (propranolol) or tetrahydronaphthyloxy (nadolol), which are associated with stronger receptor affinity but variable metabolic stability . Chlorinated or sulfur-containing aryloxy groups (e.g., SPI031, Tipropidil) confer distinct biological activities, such as antibacterial or antiplatelet effects, highlighting the role of electronic effects in target engagement .
Pharmacological and Physicochemical Comparisons
Key Findings:
- Solubility: The hydrochloride salt of the target compound likely improves water solubility compared to neutral analogs like SPI031 or Tipropidil, aligning with trends observed in β-blockers (e.g., propranolol HCl) .
- Lipophilicity : The p-tolyloxy group confers a logP (~2.5) intermediate between hydrophilic nadolol (logP ~1.2) and highly lipophilic Tipropidil (logP ~5.2), suggesting balanced tissue penetration .
- SPI031’s antibacterial mechanism (efflux pump inhibition) demonstrates how aryloxy substitutions can redirect activity toward non-adrenergic targets .
Mechanistic and Therapeutic Divergence
- β-Blocker Analogs: Propranolol and metoprolol exhibit β-adrenergic antagonism, but selectivity varies (e.g., metoprolol’s β1 preference). The target compound’s sec-butyl and p-tolyloxy groups may confer unique selectivity or off-target effects compared to these drugs .
- Antibacterial Activity : SPI031’s dichlorocarbazol substituent enables interactions with bacterial efflux pumps, a mechanism absent in classical β-blockers. This highlights the impact of aromatic system modifications .
- Vasodilation and Antiplatelet Effects: Tipropidil’s isopropylthiophenoxy group contributes to PDE inhibition, underscoring the role of sulfur-containing substituents in cardiovascular activity .
Biological Activity
1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound classified as a beta-blocker, primarily known for its role in blocking beta-adrenergic receptors, which are pivotal in regulating cardiovascular functions such as heart rate and blood pressure. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : CHClNO
- CAS Number : 1215398-81-4
- Molecular Weight : 284.81 g/mol
This compound operates by selectively inhibiting beta-adrenergic receptors, particularly the beta-1 subtype found predominantly in cardiac tissues. This inhibition leads to:
- Decreased Heart Rate : Reduces the frequency of heartbeats.
- Lowered Blood Pressure : Diminishes cardiac output and vascular resistance.
Biological Activity and Pharmacodynamics
The compound has been studied for its various biological activities, which include:
Cardiovascular Effects
This compound has shown efficacy in managing conditions such as:
- Hypertension : Clinical studies indicate significant reductions in systolic and diastolic blood pressure.
- Arrhythmias : It stabilizes heart rhythm by modulating electrical conduction through the myocardium.
Cellular Signaling Pathways
Research indicates that this compound may influence several cellular signaling pathways:
- cAMP Pathway : By blocking beta receptors, it reduces cyclic AMP levels, leading to decreased intracellular calcium and reduced myocardial contractility.
- Nitric Oxide Production : Some studies suggest modulation of nitric oxide synthase activity, contributing to vasodilation.
Table 1: Summary of Key Studies on Biological Activity
Comparative Analysis with Other Beta-Blockers
The unique structure of this compound offers distinct pharmacokinetic properties compared to other beta-blockers like Propranolol and Atenolol.
Table 2: Comparison with Other Beta-blockers
| Compound | Selectivity | Half-life | Common Uses |
|---|---|---|---|
| 1-(Sec-butylamino)-3-(p-tolyloxy)propan-2-ol HCl | Non-selective | 4 hours | Hypertension, Arrhythmias |
| Propranolol | Non-selective | 3-6 hours | Hypertension, Anxiety |
| Atenolol | Selective (beta-1) | 6-9 hours | Hypertension, Angina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
